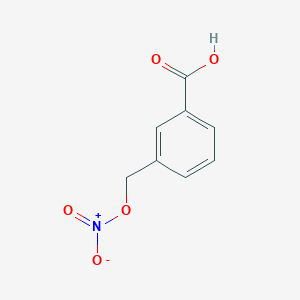3-Nitrooxymethyl-benzoic acid
CAS No.: 646511-09-3
Cat. No.: VC20270555
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 646511-09-3 |
|---|---|
| Molecular Formula | C8H7NO5 |
| Molecular Weight | 197.14 g/mol |
| IUPAC Name | 3-(nitrooxymethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H7NO5/c10-8(11)7-3-1-2-6(4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11) |
| Standard InChI Key | SPZQKUARGGNELK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)CO[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
3-Nitrooxymethyl-benzoic acid (C₈H₇NO₅) features a benzoic acid backbone with a nitrooxymethyl (-CH₂-O-NO₂) group at the meta position relative to the carboxylic acid. The nitrooxy moiety introduces significant electron-withdrawing effects, which stabilize the conjugate base of the carboxylic acid, increasing its acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2) . For example, 3-nitrobenzoic acid exhibits a pKa of 3.47 due to the nitro group’s resonance and inductive effects . Analogously, the nitrooxymethyl group in 3-nitrooxymethyl-benzoic acid likely reduces its pKa further, potentially to ~2.5–3.0, though experimental validation is needed.
The meta substitution pattern is consistent with nitration regiochemistry observed in electron-deficient aromatic systems. In benzoic acid derivatives, electron-withdrawing groups like -COOH direct electrophilic nitration to the meta position . For instance, nitration of m-toluic acid (3-methylbenzoic acid) under controlled conditions yields 2-nitro-3-methylbenzoic acid with >80% selectivity . This suggests that nitration of 3-hydroxymethyl-benzoic acid or its esters could similarly favor meta-substitution to form 3-nitrooxymethyl-benzoic acid.
Synthesis and Optimization Strategies
Direct Nitration of Hydroxymethyl-benzoic Acid Derivatives
-
Ester Protection: Convert the hydroxyl group to a nitrate ester using nitric acid or acetyl nitrate, followed by nitration. This approach mirrors methods used for 4-nitro-oxy-methyl-benzoic acid synthesis .
-
Low-Temperature Nitration: As demonstrated in CN108129322B, nitrating m-methylbenzoic acid at -30°C to -15°C enhances regioselectivity and minimizes byproducts . Applying similar conditions to 3-hydroxymethyl-benzoic acid could favor mono-nitration at the meta position.
Reaction parameters critical for yield and selectivity include:
-
Temperature: Subzero temperatures (-15°C to -30°C) suppress polysubstitution and oxidation .
-
Nitrating Agent Concentration: 92–98% HNO₃ improves nitration efficiency while reducing hydrolysis .
-
Substrate Particle Size: Finely powdered substrates (10–200 µm) enhance reaction kinetics by increasing surface area .
Table 1. Hypothetical Nitration Conditions for 3-Nitrooxymethyl-benzoic Acid
Oxidative Approaches
Physicochemical Properties
Acidity and Solubility
The compound’s acidity is governed by the electron-withdrawing nitrooxy methyl group. Using Hammett substituent constants (σₘ = 1.43 for -NO₂ and σₚ = 0.71 for -OCH₂NO₂), the estimated pKa of 3-nitrooxymethyl-benzoic acid is approximately 2.8–3.2, making it significantly more acidic than benzoic acid . Solubility is expected to follow trends observed in nitrobenzoic acids: moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 g/L at 25°C) .
Thermal Stability
Nitrooxy compounds are generally thermally sensitive, with decomposition temperatures ranging from 100°C to 150°C . Differential scanning calorimetry (DSC) of analogous compounds (e.g., 4-nitro-oxy-methyl-benzoic acid) shows exothermic decomposition peaks near 130°C , suggesting similar stability for the 3-nitrooxy isomer.
Applications and Derivatives
Dye Intermediates
Reduction of the nitro group to an amine yields 3-aminoxymethyl-benzoic acid, a potential precursor for azo dyes. This mirrors the use of 3-aminobenzoic acid in dye synthesis .
Pharmaceutical Building Blocks
Nitrooxy groups are pharmacophores in nitric oxide (NO)-donor drugs. For instance, nitrooxy esters like isosorbide mononitrate release NO in vivo, inducing vasodilation . Functionalizing 3-nitrooxymethyl-benzoic acid into prodrugs could enable targeted NO delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume